4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)-
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Overview
Description
4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate is a heterocyclic compound that combines the structural features of chromen and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with 2-pyridinecarboxaldehyde in the presence of a base to form the chromen ring, followed by formylation to introduce the formate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Oxo-4H-chromen-7-yl formate: Lacks the pyridine moiety, which may affect its biological activity and chemical properties.
3-(Pyridin-2-yl)-4H-chromen-7-yl formate: Similar structure but without the oxo group, potentially altering its reactivity and applications.
Uniqueness: 4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate is unique due to the presence of both the chromen and pyridine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
98458-37-8 |
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Molecular Formula |
C15H9NO4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(4-oxo-3-pyridin-2-ylchromen-7-yl) formate |
InChI |
InChI=1S/C15H9NO4/c17-9-20-10-4-5-11-14(7-10)19-8-12(15(11)18)13-3-1-2-6-16-13/h1-9H |
InChI Key |
KRIALDQWMIJJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC=O |
Origin of Product |
United States |
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